molecular formula C16H18N2O B12101155 2-amino-N-(3-methylphenyl)-3-phenylpropanamide

2-amino-N-(3-methylphenyl)-3-phenylpropanamide

Cat. No.: B12101155
M. Wt: 254.33 g/mol
InChI Key: YHGGNSYKZHCBBQ-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a phenyl ring, and a tolyl group attached to a propanamide backbone. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, benzaldehyde, and m-toluidine.

    Formation of Intermediate: The initial step involves the condensation of benzaldehyde with benzylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with m-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form (S)-2-Amino-3-phenyl-N-m-tolylpropanamide.

Industrial Production Methods: Industrial production of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl and tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It can modulate biochemical pathways by acting as an inhibitor or activator, depending on its binding affinity and specificity.

Comparison with Similar Compounds

    ®-2-Amino-3-phenyl-N-m-tolylpropanamide: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-phenylpropanamide: Lacks the tolyl group, resulting in different chemical properties.

    N-m-tolylpropanamide: Lacks the amino and phenyl groups, leading to distinct reactivity.

Uniqueness: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is unique due to its specific chiral center, which imparts distinct stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and chiral recognition studies.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-amino-N-(3-methylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C16H18N2O/c1-12-6-5-9-14(10-12)18-16(19)15(17)11-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3,(H,18,19)

InChI Key

YHGGNSYKZHCBBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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